ethyl 3-iodo-5-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-iodo-5-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-iodo-5-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by iodination using iodine or an iodine-containing reagent . The reaction conditions often involve mild temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iodo-5-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
Ethyl 3-iodo-5-methyl-1H-pyrazole-4-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-iodo-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity . The pyrazole ring can also interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Properties
Molecular Formula |
C7H9IN2O2 |
---|---|
Molecular Weight |
280.06 g/mol |
IUPAC Name |
ethyl 3-iodo-5-methyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C7H9IN2O2/c1-3-12-7(11)5-4(2)9-10-6(5)8/h3H2,1-2H3,(H,9,10) |
InChI Key |
HFKFFIHAYJVPFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1I)C |
Origin of Product |
United States |
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